molecular formula C16H18O2 B14249650 3,4'-Bis(methoxymethyl)-1,1'-biphenyl CAS No. 180092-90-4

3,4'-Bis(methoxymethyl)-1,1'-biphenyl

Cat. No.: B14249650
CAS No.: 180092-90-4
M. Wt: 242.31 g/mol
InChI Key: MSABFPOFZGHJJL-UHFFFAOYSA-N
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Description

3,4’-Bis(methoxymethyl)-1,1’-biphenyl is an organic compound characterized by the presence of two methoxymethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Bis(methoxymethyl)-1,1’-biphenyl typically involves the reaction of 3,4’-dihydroxy-1,1’-biphenyl with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Bis(methoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4’-Bis(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Bis(methoxymethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, which can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

  • 3,4’-Bis(methoxycarbonyl)-1,1’-biphenyl
  • 3,4’-Bis(ethoxymethyl)-1,1’-biphenyl
  • 3,4’-Bis(methyl)-1,1’-biphenyl

Comparison: 3,4’-Bis(methoxymethyl)-1,1’-biphenyl is unique due to the presence of methoxymethyl groups, which provide distinct chemical properties compared to other similar compounds. For instance, the methoxymethyl groups can undergo specific reactions that methoxycarbonyl or ethoxymethyl groups may not, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

180092-90-4

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(methoxymethyl)-3-[4-(methoxymethyl)phenyl]benzene

InChI

InChI=1S/C16H18O2/c1-17-11-13-6-8-15(9-7-13)16-5-3-4-14(10-16)12-18-2/h3-10H,11-12H2,1-2H3

InChI Key

MSABFPOFZGHJJL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC=CC(=C2)COC

Origin of Product

United States

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